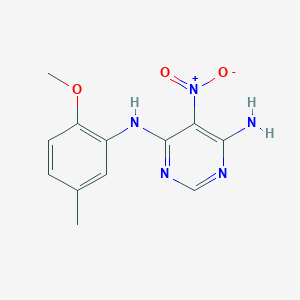

N4-(2-methoxy-5-methylphenyl)-5-nitropyrimidine-4,6-diamine

Description

N4-(2-Methoxy-5-methylphenyl)-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative characterized by a nitro group at position 5 and a 2-methoxy-5-methylphenyl substituent at the N4 position. Its molecular formula is inferred as C12H13N5O3 based on structural analogs (e.g., ). The compound’s nitro group enhances electrophilicity, while the methoxy and methyl groups on the aryl ring contribute to steric and electronic modulation. Though direct synthesis data are absent in the provided evidence, analogous compounds (e.g., symmetric 5-nitropyrimidine-4,6-diamines in ) are synthesized via aminolysis or nucleophilic substitution reactions .

Propriétés

IUPAC Name |

4-N-(2-methoxy-5-methylphenyl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O3/c1-7-3-4-9(20-2)8(5-7)16-12-10(17(18)19)11(13)14-6-15-12/h3-6H,1-2H3,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZAFJWSBHWHHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-methoxy-5-methylphenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 2-methoxy-5-methylphenylamine with a suitable pyrimidine precursor under specific conditions. One common method involves the nitration of the pyrimidine ring followed by the introduction of the methoxy-methylphenyl group through a substitution reaction. The reaction conditions often require the use of strong acids or bases and elevated temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of N4-(2-methoxy-5-methylphenyl)-5-nitropyrimidine-4,6-diamine may involve large-scale nitration and substitution reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N4-(2-methoxy-5-methylphenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methoxy group can

Activité Biologique

N4-(2-methoxy-5-methylphenyl)-5-nitropyrimidine-4,6-diamine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

N4-(2-methoxy-5-methylphenyl)-5-nitropyrimidine-4,6-diamine features a pyrimidine ring substituted with a methoxy group and a nitro group, contributing to its unique chemical reactivity and biological activity. The synthesis typically involves multi-step reactions such as nitration and condensation of appropriate intermediates. For example, the compound can be synthesized from 2-methoxy-5-methylphenyl derivatives through controlled nitration followed by cyclization with pyrimidine precursors.

Antimicrobial Properties

Several studies have indicated that derivatives of N4-(2-methoxy-5-methylphenyl)-5-nitropyrimidine-4,6-diamine exhibit significant antimicrobial activity. This includes effectiveness against various bacterial strains and fungi. For instance, research has shown that compounds with similar structures possess inhibitory effects on the growth of pathogens like Staphylococcus aureus and Escherichia coli.

Cytotoxicity and Anticancer Effects

The compound has also been evaluated for cytotoxic effects against cancer cell lines. In vitro studies demonstrated that N4-(2-methoxy-5-methylphenyl)-5-nitropyrimidine-4,6-diamine induces apoptosis in specific cancer cells. The mechanism is thought to involve the generation of reactive oxygen species (ROS) and the subsequent activation of apoptotic pathways .

The biological activity of N4-(2-methoxy-5-methylphenyl)-5-nitropyrimidine-4,6-diamine is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to altered cell proliferation.

- Receptor Modulation : Its structural components allow for binding to specific receptors, potentially modulating signaling pathways related to inflammation and cancer progression.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in Molecules, derivatives of nitro-pyrimidines were tested against a panel of bacterial strains. The results indicated that N4-(2-methoxy-5-methylphenyl)-5-nitropyrimidine-4,6-diamine showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 |

| Escherichia coli | 64 | 32 |

Case Study 2: Cytotoxicity in Cancer Cells

A recent investigation assessed the cytotoxic effects of N4-(2-methoxy-5-methylphenyl)-5-nitropyrimidine-4,6-diamine on human breast cancer cells (MCF-7). The study found that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 50 µM after 48 hours .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 60 |

| 100 | 30 |

Comparaison Avec Des Composés Similaires

Structural Analogues of 5-Nitropyrimidine-4,6-diamines

Symmetric N4,N6-Disubstituted Derivatives

Synthetic derivatives with symmetric substitution at N4 and N6 positions () exhibit distinct physicochemical properties:

Key Differences from Target Compound :

- Symmetry: The target compound is mono-substituted (N4-(2-methoxy-5-methylphenyl)), whereas these analogs have symmetric substitution, leading to higher molecular symmetry and crystallinity.

- Electronic Effects : The 2-methoxy-5-methylphenyl group combines electron-donating (methoxy) and hydrophobic (methyl) effects, unlike purely electron-withdrawing (e.g., chloro) or bulky aryl groups.

Asymmetric and Alkyl-Substituted Derivatives

Key Differences from Target Compound :

- Polarity : Alkyl substituents decrease polarity, lowering melting points (e.g., 84–86°C for 5k vs. >150°C for aryl-substituted analogs).

- Bioavailability : The target compound’s aryl group may enhance binding to aromatic biological targets compared to alkyl chains.

Quinazoline and Heterocyclic Derivatives

Quinazoline-4,6-diamines () and pyrimidines with heterocyclic substituents () exhibit distinct properties:

Key Differences from Target Compound :

- Core Structure : Quinazolines have a fused benzene ring, increasing rigidity compared to pyrimidines.

- Functional Groups : Piperazine () or morpholine () substituents introduce basic nitrogen atoms, altering pharmacokinetics.

Physicochemical and Spectral Comparisons

- Melting Points : Aryl-substituted derivatives (e.g., 5f, 5c) exhibit higher melting points (>150°C) due to intermolecular π-π stacking, while alkyl-substituted analogs (e.g., 5k) melt below 100°C .

- Spectral Data :

- NMR : Methoxy protons in analogs (e.g., 5c) resonate at δ 3.83 ppm (singlet), while methyl groups in the target compound may appear as a singlet near δ 2.3–2.5 ppm .

- HRMS : The target compound’s molecular ion peak would align with its molecular weight (~307 g/mol for C12H13N5O3), similar to 5-Nitro-N,N′-diphenylpyrimidine-4,6-diamine (307.313 g/mol, ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.